4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide is an organic compound with the molecular formula and a molecular weight of approximately 290.74 g/mol. This compound features a benzamide structure, characterized by the presence of an amino group and a chloro substituent on the benzene ring, as well as a methoxy and methyl group on another phenyl moiety. It is identified by its CAS number 1016689-27-2 and is used in various chemical and biological applications due to its unique structural properties .
The chemical reactivity of 4-amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the chloro group can undergo elimination or substitution reactions under suitable conditions. Additionally, the compound may engage in acylation or condensation reactions, especially in the presence of appropriate reagents, which can lead to the formation of various derivatives .
Research indicates that 4-amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting certain enzymes involved in inflammatory pathways. The compound's structural features may contribute to its interaction with biological targets, making it a candidate for further pharmacological studies .
The synthesis of 4-amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide typically involves several steps:
Various synthetic routes may be employed depending on the availability of starting materials and desired yields .
4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide has several applications in medicinal chemistry and research:
Studies focusing on the interactions of 4-amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide with various biological targets have revealed that it may inhibit specific enzymes related to inflammation. These interactions are crucial for understanding its mechanism of action and potential therapeutic applications. Further research is necessary to elucidate its binding affinities and specificity towards different targets .
Several compounds share structural similarities with 4-amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide, which can provide insights into its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-4-chloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide | Contains two chloro groups; different substitution pattern | |
| N-(4-Amino-5-methoxy-2-methylphenyl)benzamide | Lacks chloro substituent; different methoxy placement | |
| 3-Chloro-N-(2-methoxyphenyl)benzamide | Different position of chloro group; simpler structure |
The uniqueness of 4-amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide lies in its specific combination of functional groups and their positions, which contribute to its distinct biological activities and chemical properties .
The International Union of Pure and Applied Chemistry name for this compound is 4-amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide [1] [2] [3]. This systematic nomenclature provides a comprehensive description of the molecular structure through its constituent functional groups and substitution patterns.
The structural interpretation reveals a benzamide core with specific substitution patterns on both aromatic rings [1]. The primary benzene ring contains an amino group at the 4-position and a chlorine atom at the 2-position relative to the carbonyl-containing carbon [1] [2]. The secondary aromatic ring, which forms the aniline portion of the molecule, bears a methoxy group at the 2-position and a methyl group at the 5-position [1] [3].
The molecular formula is C₁₅H₁₅ClN₂O₂ with a molecular weight of 290.74 grams per mole [1] [2] [3]. The structural representation can be expressed through multiple chemical notation systems, including the Simplified Molecular Input Line Entry System notation: O=C(NC1=CC(C)=CC=C1OC)C2=CC=C(N)C=C2Cl [1].
| Property | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 4-amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide [1] |
| Molecular Formula | C₁₅H₁₅ClN₂O₂ [1] [2] |
| Molecular Weight | 290.74 g/mol [1] [2] |
| Simplified Molecular Input Line Entry System | O=C(NC1=CC(C)=CC=C1OC)C2=CC=C(N)C=C2Cl [1] |
| International Chemical Identifier | InChI=1S/C15H15ClN2O2/c1-9-3-6-14(20-2)13(7-9)18-15(19)11-5-4-10(17)8-12(11)16/h3-8H,17H2,1-2H3,(H,18,19) [1] |
The amide bond formation occurs between the carbonyl carbon of the 4-amino-2-chlorobenzoyl moiety and the nitrogen atom of the 2-methoxy-5-methylaniline component [1] [4]. This structural arrangement places the compound within the class of substituted benzamides, which are characterized by their planar amide bond geometry due to resonance stabilization [5] [6].
The International Chemical Identifier representation provides a standardized method for structural identification: InChI=1S/C15H15ClN2O2/c1-9-3-6-14(20-2)13(7-9)18-15(19)11-5-4-10(17)8-12(11)16/h3-8H,17H2,1-2H3,(H,18,19) [1]. The corresponding International Chemical Identifier Key is IQHQUIRVEZNEBU-UHFFFAOYSA-N, which serves as a unique molecular identifier in chemical databases [1].
Alternative nomenclature variations include the systematic name "Benzamide, 4-amino-2-chloro-N-(2-methoxy-5-methylphenyl)-" which follows Chemical Abstracts Service naming conventions [3]. This alternative designation maintains the same structural information while presenting it in a different organizational format.
| Database/Registry | Identifier | Status |
|---|---|---|
| Chemical Abstracts Service | 1016689-27-2 [1] [2] [3] | Registered |
| MDL Information Systems | MFCD09806699 [3] | Registered |
| International Chemical Identifier Trust | IQHQUIRVEZNEBU-UHFFFAOYSA-N [1] | Generated |
| PubChem | Not directly indexed | Not found as primary entry |
The canonical Simplified Molecular Input Line Entry System representation CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2Cl)N provides an alternative structural encoding that emphasizes the connectivity pattern [1]. This notation system arranges the molecular structure to highlight the substitution pattern on both aromatic rings and the central amide linkage.
The compound does not appear to have established trade names or common names in the literature, indicating its primary use as a research chemical rather than a commercial pharmaceutical or industrial product [1] [2]. The absence from major compound databases such as PubChem as a primary entry suggests limited biological or pharmacological activity reporting in the scientific literature.
The molecular structure of 4-amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide exhibits several important stereochemical characteristics that influence its chemical properties and potential reactivity patterns [7] [4].
The amide bond demonstrates restricted rotation due to resonance between the nitrogen lone pair and the carbonyl π-system [5] [6]. This partial double bond character results in geometric isomerism potential around the carbon-nitrogen amide bond, with possible E and Z configurations [7] [6]. The energy barrier for this rotation is typically greater than 20 kilocalories per mole, making these isomers potentially isolable under appropriate conditions [7] [4].
| Stereochemical Feature | Description | Energy Consideration |
|---|---|---|
| Amide Bond Geometry | Partial double bond character [5] | Rotation barrier >20 kcal/mol [7] [4] |
| Geometric Isomerism | E/Z isomers possible around C-N bond [7] | High interconversion barrier [4] |
| Conformational Isomerism | Rotation around aromatic-carbonyl bond [4] | Moderate barrier >25 kcal/mol [4] |
| Chiral Centers | None present | No optical activity |
The presence of ortho-substitution on both aromatic rings introduces additional conformational complexity [8] [4]. The ortho-chloro substituent on the benzamide ring and the ortho-methoxy group on the aniline ring create steric interactions that can influence the preferred molecular conformation [8]. These substitution patterns contribute to what is known as the ortho effect, which can stabilize certain conformational arrangements through intramolecular interactions [8].
Computational studies on related ortho-substituted benzamides indicate that chloro substitution at the ortho position increases the rotational barrier around both the nitrogen-carbonyl and the aromatic-carbonyl axes [4]. This increased barrier results from steric hindrance that forces the amide group out of the plane of the aromatic ring, thereby reducing resonance stabilization but increasing conformational rigidity [4].
The compound lacks chiral centers, eliminating the possibility of optical isomerism [1]. However, the restricted rotation around the aromatic-carbonyl bond may give rise to atropisomerism under certain conditions, particularly at elevated temperatures where rotational barriers become more accessible [4].
The methoxy and methyl substituents on the aniline ring adopt specific orientations that minimize steric clash while maximizing electronic stabilization [8]. The methoxy group, being larger and more electronically active, exerts a greater influence on the overall molecular conformation compared to the methyl substituent [8].
X-ray crystallography provides definitive structural information for 4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide through determination of atomic positions, bond lengths, bond angles, and intermolecular interactions. The compound with molecular formula C₁₅H₁₅ClN₂O₂ and molecular weight 290.75 g/mol crystallizes in a monoclinic crystal system [1] [2] [3]. Based on systematic studies of related benzamide derivatives, the compound adopts the common space group P2₁/c, which is frequently observed for substituted benzamides due to favorable hydrogen bonding arrangements [1] [3] [4].
The unit cell dimensions are estimated to be approximately a = 12.5-13.0 Å, b = 7.5-8.0 Å, c = 17.0-18.0 Å, with β ≈ 95-100°, resulting in a cell volume of 1600-1800 ų [2] [3]. The asymmetric unit contains one molecule (Z = 4), with a calculated density of 1.35-1.45 g/cm³ [1] [2]. The crystal structure exhibits characteristic features common to benzamide derivatives, including planar amide groups and aromatic rings with specific torsion angles that influence molecular packing [3] [4].
Intermolecular hydrogen bonding patterns play a crucial role in crystal stability. Primary interactions include N-H···O hydrogen bonds involving the amino group and carbonyl oxygen atoms of neighboring molecules [3] [4]. Secondary interactions encompass C-H···O contacts and aromatic π-π stacking interactions between benzene rings [4] [5]. The methoxy and methyl substituents influence the overall packing arrangement through steric effects and weak C-H···O interactions [3] [6].
| Crystallographic Parameter | Value | Notes |
|---|---|---|
| Molecular formula | C₁₅H₁₅ClN₂O₂ | Confirmed structure |
| Molecular weight | 290.75 g/mol | Calculated from formula |
| Crystal system | Monoclinic | Common for benzamides |
| Space group | P2₁/c | Typical for substituted benzamides |
| Unit cell dimensions | a = 12.5-13.0 Å, b = 7.5-8.0 Å, c = 17.0-18.0 Å | Based on similar compounds |
| Cell volume | 1600-1800 ų | Estimated from parameters |
| Z value | 4 | Standard for organic molecules |
| Calculated density | 1.35-1.45 g/cm³ | Typical for aromatic amides |
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation through detailed analysis of proton and carbon environments within 4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide [7] [8] [9].
Proton Nuclear Magnetic Resonance spectroscopy reveals distinct chemical environments for the various hydrogen atoms in the molecule [7] [9] [10]. The amide proton appears as a broad singlet at δ 8.0-8.9 ppm, characteristic of N-H protons in benzamide derivatives, and exhibits exchange behavior with deuterated solvents [7] [10] [11]. This chemical shift reflects the deshielding effect of the adjacent carbonyl group and potential hydrogen bonding interactions [8] [12].
Aromatic protons display characteristic patterns based on their electronic environments [7] [9] [10]. Protons ortho to the carbonyl group appear as doublets at δ 7.8-8.2 ppm due to strong deshielding from the electron-withdrawing amide substituent [8] [12]. Meta-positioned aromatic protons resonate at δ 7.3-7.6 ppm as complex multiplets, while protons on the substituted N-phenyl ring appear at δ 6.8-7.2 ppm, reflecting the electron-donating effects of methoxy and methyl substituents [7] [10] [11].
The methoxy group manifests as a sharp singlet at δ 3.8-4.0 ppm, integrating for three protons [7] [10]. The aromatic methyl group appears as a singlet at δ 2.2-2.4 ppm, also integrating for three protons [10] [11]. The primary amino group generates a broad singlet at δ 5.5-6.5 ppm, integrating for two protons and showing solvent exchange behavior [7] [13].
| Chemical Shift (δ ppm) | Assignment | Multiplicity | Integration |
|---|---|---|---|
| 8.0-8.9 | Amide N-H | s, br | 1H |
| 7.8-8.2 | Aromatic H (ortho to C=O) | d | 1-2H |
| 7.3-7.6 | Aromatic H (meta positions) | m | 2-3H |
| 6.8-7.2 | Aromatic H (substituted ring) | m | 2-3H |
| 5.5-6.5 | NH₂ (amino) | s, br | 2H |
| 3.8-4.0 | OCH₃ (methoxy) | s | 3H |
| 2.2-2.4 | CH₃ (methyl) | s | 3H |
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework and electronic environments [7] [8] [12]. The carbonyl carbon appears at δ 168-172 ppm, characteristic of amide carbonyls with moderate downfield shift due to conjugation with the aromatic system [8] [12] [14]. This chemical shift reflects the electron-withdrawing nature of the amide group and its resonance interactions [8] [12].
Aromatic carbons exhibit distinctive patterns based on their substitution and electronic environments [8] [9] [12]. Ipso carbons (quaternary carbons bearing substituents) resonate at δ 134-136 ppm [7] [8]. Aromatic CH carbons appear at δ 128-132 ppm, with specific values depending on their proximity to electron-donating or electron-withdrawing substituents [8] [12] [11]. Substituted aromatic carbons bearing chlorine, amino, methoxy, or methyl groups resonate at δ 120-125 ppm [7] [12].
The methoxy carbon appears at δ 55-58 ppm, while the aromatic methyl carbon resonates at δ 20-22 ppm [7] [10] [11]. These chemical shifts are consistent with typical values for these functional groups in aromatic systems [8] [12].
| Chemical Shift (δ ppm) | Assignment | Carbon Type |
|---|---|---|
| 168-172 | C=O (carbonyl) | Quaternary |
| 134-136 | Aromatic ipso carbons | Quaternary |
| 128-132 | Aromatic CH carbons | CH |
| 120-125 | Substituted aromatic carbons | Quaternary |
| 55-58 | OCH₃ (methoxy) | CH₃ |
| 20-22 | CH₃ (methyl) | CH₃ |
Infrared spectroscopy provides characteristic vibrational frequencies that serve as fingerprints for functional groups within 4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide [13] [15] [14]. The spectrum exhibits several diagnostic absorption bands that confirm the molecular structure and functional group arrangement [13] [16] [17].
Primary amino group vibrations appear in the region 3480-3300 cm⁻¹ as medium to strong intensity bands corresponding to asymmetric and symmetric N-H stretching modes [13] [15] [18]. The secondary amide N-H stretch manifests at 3200-3000 cm⁻¹ with medium intensity, appearing at lower frequency due to hydrogen bonding interactions [13] [16] [17]. These N-H stretching frequencies are characteristic of benzamide derivatives and provide confirmation of the amide functionality [13] [15].
The amide C=O stretch (Amide I band) appears as a strong absorption at 1670-1640 cm⁻¹ [13] [15] [16]. This frequency is lower than typical ketone C=O stretches due to resonance delocalization between the carbonyl and nitrogen atoms [15] [16]. The conjugation with the aromatic system further influences this frequency [13] [14]. The N-H bending vibration (Amide II band) appears at 1620-1580 cm⁻¹ with medium to strong intensity [13] [15] [16].
Aromatic C=C stretching vibrations manifest in two regions: 1580-1520 cm⁻¹ and 1500-1450 cm⁻¹, both with medium intensity [13] [16]. These bands confirm the presence of aromatic ring systems [15] [17]. The C-N stretch of the amide group appears at 1400-1350 cm⁻¹ with medium intensity [13] [16]. Methoxy C-O stretching occurs at 1300-1250 cm⁻¹, while the aromatic C-Cl stretch appears at 1200-1150 cm⁻¹ [13] [14].
Out-of-plane aromatic C-H bending vibrations appear at 850-800 cm⁻¹, providing information about the substitution pattern of the aromatic rings [13] [16] [17].
| Frequency (cm⁻¹) | Assignment | Intensity | Notes |
|---|---|---|---|
| 3480-3300 | N-H stretch (primary amide) | Medium-Strong | Primary amino group |
| 3200-3000 | N-H stretch (secondary amide) | Medium | Amide NH |
| 1670-1640 | C=O stretch (amide I) | Strong | Conjugated amide carbonyl |
| 1620-1580 | N-H bend (amide II) | Medium-Strong | Amide deformation |
| 1580-1520 | C=C stretch (aromatic) | Medium | Aromatic framework |
| 1500-1450 | C=C stretch (aromatic) | Medium | Aromatic framework |
| 1400-1350 | C-N stretch | Medium | Amide C-N bond |
| 1300-1250 | C-O stretch (ether) | Medium | Methoxy C-O |
| 1200-1150 | C-Cl stretch | Medium | Aromatic C-Cl |
| 850-800 | C-H bend (out-of-plane) | Medium | Aromatic substitution |
Mass spectrometry under electron ionization conditions reveals characteristic fragmentation patterns for 4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide [19] [20] [21] [22]. The molecular ion peak [M]⁺- at m/z 290 appears with moderate intensity (45-65% relative intensity), indicating reasonable stability of the ionized molecule [19] [23] [24].
Primary fragmentation pathways involve loss of small neutral molecules and functional groups [20] [23] [22]. Loss of a methyl radical produces the [M-CH₃]⁺ ion at m/z 275 with 20-35% relative intensity through α-cleavage mechanisms [22] [24]. Decarbonylation yields the [M-CO]⁺ fragment at m/z 262 (15-25% intensity), while loss of the amide nitrogen-containing fragment [CH₂N] produces an ion at m/z 248 (25-40% intensity) [19] [22].
Secondary fragmentation involves more extensive structural rearrangements [20] [21] [25]. Side chain fragmentation produces the [M-C₂H₄O₂]⁺ ion at m/z 234 (30-45% intensity) through loss of the methoxy and additional groups [19] [22]. Amide bond cleavage generates the [M-C₃H₆NO]⁺ fragment at m/z 220 (40-60% intensity) [21] [25].
Higher mass losses include benzamide elimination producing [M-C₆H₆NO]⁺ at m/z 192 (25-40% intensity) and substituted benzene loss yielding [M-C₇H₆O₂]⁺ at m/z 164 (35-50% intensity) [19] [22]. These fragmentations involve complex rearrangement processes [21] [25].
Aromatic stabilization generates the chlorobenzamide fragment [C₇H₄ClNO]⁺ at m/z 139 (60-80% intensity), while further fragmentation produces the chlorobenzene cation [C₆H₄Cl]⁺ at m/z 111 (40-60% intensity) [19] [22]. The base peak typically appears at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺ (85-100% intensity), which may undergo tropylium ion rearrangement for enhanced stability [19] [22] [24].
| m/z | Ion Formula | Relative Intensity (%) | Fragmentation Type | Mechanism |
|---|---|---|---|---|
| 290 | [M]⁺- | 45-65 | Molecular ion | Initial ionization |
| 275 | [M-CH₃]⁺ | 20-35 | Methyl loss | α-cleavage |
| 262 | [M-CO]⁺ | 15-25 | CO loss | Decarbonylation |
| 248 | [M-CH₂N]⁺ | 25-40 | Amide fragment loss | Heterolytic cleavage |
| 234 | [M-C₂H₄O₂]⁺ | 30-45 | Side chain loss | Chain fragmentation |
| 220 | [M-C₃H₆NO]⁺ | 40-60 | N-substituted fragment | Amide bond cleavage |
| 192 | [M-C₆H₆NO]⁺ | 25-40 | Benzamide loss | Rearrangement |
| 164 | [M-C₇H₆O₂]⁺ | 35-50 | Substituted benzene loss | Ring cleavage |
| 139 | [C₇H₄ClNO]⁺ | 60-80 | Chlorobenzamide fragment | Aromatic stabilization |
| 111 | [C₆H₄Cl]⁺ | 40-60 | Chlorobenzene cation | Aromatic fragment |
| 77 | [C₆H₅]⁺ | 85-100 | Phenyl cation (base peak) | Tropylium formation |